Home > Products > Screening Compounds P42474 > Pomalidomide-PEG1-C2-Br
Pomalidomide-PEG1-C2-Br -

Pomalidomide-PEG1-C2-Br

Catalog Number: EVT-14901095
CAS Number:
Molecular Formula: C17H18BrN3O5
Molecular Weight: 424.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pomalidomide-PEG1-C2-Br is a novel compound that combines the pharmacological properties of pomalidomide with a polyethylene glycol (PEG) linker and a bromine functional group. This compound is categorized under targeted protein degradation agents, specifically designed to facilitate the selective degradation of proteins by utilizing the cellular ubiquitin-proteasome system. Pomalidomide itself is known for its immunomodulatory effects and has been primarily used in the treatment of multiple myeloma and other hematological malignancies.

Source

Pomalidomide-PEG1-C2-Br is synthesized through chemical processes involving pomalidomide, a PEG linker, and a bromine moiety. The compound's synthesis is detailed in various research studies and patents that focus on improving the efficiency of drug conjugation techniques for targeted therapies .

Classification

This compound falls under the category of heterobifunctional linkers used in targeted protein degradation strategies. It serves as both a ligand for E3 ubiquitin ligases and a linker to facilitate the conjugation to target proteins, enhancing the specificity and efficacy of drug delivery systems.

Synthesis Analysis

Methods

The synthesis of Pomalidomide-PEG1-C2-Br involves several key steps:

  1. Preparation of Pomalidomide Linkers: Recent advancements have demonstrated rapid synthesis methods that yield high purity and quantity of pomalidomide conjugates, which are essential for creating effective drug conjugates .
  2. Conjugation with PEG Linkers: The incorporation of PEG linkers enhances solubility and bioavailability. The PEG1 unit specifically contributes to the stability and flexibility of the compound while maintaining its functional integrity.
  3. Bromination: The introduction of the bromine atom is typically achieved via electrophilic substitution reactions, which can be optimized to ensure high yields while minimizing byproducts.

Technical Details

The synthesis requires careful control over reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) are often employed to monitor the progress of the synthesis and confirm product identity.

Molecular Structure Analysis

Structure

Pomalidomide-PEG1-C2-Br consists of three main components:

  • Pomalidomide Backbone: This portion provides the biological activity associated with immunomodulation.
  • PEG Linker: A single unit of polyethylene glycol (C2) enhances solubility and pharmacokinetic properties.
  • Bromine Functional Group: This group can participate in further chemical reactions, allowing for conjugation with various target proteins.

Data

The molecular formula can be represented as C14H15BrN3O3C_{14}H_{15}BrN_3O_3, with specific attention given to its molecular weight, which is crucial for understanding its behavior in biological systems.

Chemical Reactions Analysis

Reactions

Pomalidomide-PEG1-C2-Br can undergo several chemical reactions:

  1. Conjugation Reactions: The bromine atom allows for nucleophilic attack by amines or other nucleophiles, facilitating the attachment to target proteins.
  2. Hydrolysis: Under certain conditions, the PEG linker may undergo hydrolysis, affecting the stability of the conjugate.
  3. Degradation Pathways: Understanding how this compound degrades in biological systems is essential for predicting its efficacy and safety profile.

Technical Details

Reactions are typically monitored using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry to confirm successful conjugation and characterize intermediates.

Mechanism of Action

Process

Pomalidomide-PEG1-C2-Br operates through a mechanism that involves:

  1. Target Engagement: The compound binds to an E3 ubiquitin ligase via its pomalidomide moiety.
  2. Formation of Ternary Complex: This binding facilitates the formation of a ternary complex between the E3 ligase, the target protein, and the degrader.
  3. Ubiquitination and Degradation: The target protein is polyubiquitinated, marking it for degradation by the proteasome, leading to reduced levels of that protein within cells.

Data

This mechanism underscores its utility in targeted therapies where specific protein degradation can lead to therapeutic effects in diseases like cancer .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and methanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture due to the presence of reactive groups.
  • Reactivity: The bromine group allows for further functionalization, making it versatile for various applications in medicinal chemistry.
Applications

Scientific Uses

Pomalidomide-PEG1-C2-Br is primarily used in:

  • Targeted Protein Degradation Studies: It serves as a building block for developing new degraders aimed at specific proteins implicated in diseases.
  • Drug Development: Its structure allows researchers to explore new therapeutic avenues by modifying its components to enhance efficacy or reduce side effects.
  • Biochemical Research: Utilized in studies investigating protein interactions and cellular mechanisms related to cancer biology.
Introduction to Targeted Protein Degradation (TPD) and PROTAC Technology

Evolution of Proteolysis-Targeting Chimeras (PROTACs) in Chemical Biology

Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition toward event-driven catalytic protein degradation. First conceptualized by Crews and Deshaies in 2001, PROTACs are heterobifunctional molecules engineered to hijack the ubiquitin-proteasome system (UPS) [1]. These molecules consist of three modular components: a target protein-binding ligand, an E3 ubiquitin ligase-recruiting ligand, and a connecting linker. Upon forming a ternary complex (target-PROTAC-E3 ligase), the target protein undergoes polyubiquitination and proteasomal degradation [1] [4].

Early PROTACs (termed first-generation) utilized peptide-based E3 ligands (e.g., IκBα phosphopeptide for β-TRCP recruitment), suffering from poor cell permeability and stability. A breakthrough emerged in 2008 with the development of entirely small-molecule PROTACs, such as those employing MDM2 ligands for androgen receptor degradation [1]. The discovery of non-peptidic E3 ligands—notably thalidomide analogs for CRBN and VH032 for VHL—catalyzed the field's expansion. Today, over 6,000 PROTACs have been synthesized, with 30+ in clinical trials, including ARV-471 (targeting ERα for breast cancer) [4] [9].

Table 1: Key Milestones in PROTAC Development

YearDevelopmentSignificance
2001Peptide-based PROTAC conceptFirst proof-of-concept (MetAP-2 degradation)
2008All-small-molecule PROTAC (MDM2 ligand)Improved cell permeability and synthetic feasibility
2010CRBN as IMiD target identifiedEnabled CRBN-recruiting PROTACs using IMiDs
2019ARV-110 enters clinical trialsFirst PROTAC in human trials (targeting AR)

Role of E3 Ubiquitin Ligase Ligands in Molecular Glue Design

E3 ubiquitin ligases are pivotal to PROTAC functionality, serving as the catalytic scaffold for target ubiquitination. Humans express >600 E3 ligases, but current PROTACs predominantly recruit CRBN, VHL, IAP, or MDM2 due to available high-affinity ligands [7] [10]. Among these, CRBN ligands—thalidomide, lenalidomide, and pomalidomide—are the most clinically validated.

CRBN functions as a substrate receptor within the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 complex. Structural studies reveal that IMiDs bind a hydrophobic tri-Trp pocket in CRBN’s C-terminal domain, inducing conformational changes that create neosubstrate interfaces [2] [5] [10]. For example:

  • Thalidomide: Promotes degradation of SALL4 and ΔNp63α, linked to teratogenicity.
  • Lenalidomide: Recruits IKZF1/3 and CK1α in hematological malignancies.
  • Pomalidomide: Induces degradation of IKZF1/3, ARID2, and PLZF-RARα fusions [5] [7].

This "molecular glue" mechanism—where ligands reshape E3 surfaces to engage neo-substrates—inspires rational PROTAC design. Unlike covalent molecular glues, PROTACs are bifunctional and can theoretically target any protein with a binder, vastly expanding their scope [8] [10].

Significance of Pomalidomide as a Cereblon (CRBN)-Recruiting Pharmacophore

Pomalidomide, a 3rd-generation immunomodulatory imide drug (IMiD), exhibits superior CRBN-binding affinity (Kd ~157 nM) compared to thalidomide (~250 nM) or lenalidomide (~178 nM) [5] [10]. Its chemical structure features an amino-substituted phthalimide ring, enhancing interactions with CRBN’s Tyr386, Trp400, and Trp388 residues via hydrogen bonding and π-stacking [4] [8]. This high-affinity binding underpins its utility in PROTAC design:

Table 2: Pharmacophoric Advantages of Pomalidomide in PROTACs

PropertyImpact on PROTAC Design
High CRBN affinityEnables efficient ternary complex formation
Solvent-exposed C4-positionFacilitates linker attachment without loss of activity
Degradation plasticityAccommodates diverse neosubstrates (e.g., IKZF1/3, PLZF)
Clinical safety profileValidated in multiple myeloma therapy

Pomalidomide’s versatility is exemplified in PROTACs like ARV-825 (degrading BRD4) and PLZF-RARα degraders for leukemia [5] [7]. Its incorporation into "Pomalidomide-PEG1-C2-Br" leverages these properties, positioning it as a CRBN-recruiting warhead optimized for synthetic conjugation.

Properties

Product Name

Pomalidomide-PEG1-C2-Br

IUPAC Name

4-[2-(2-bromoethoxy)ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Molecular Formula

C17H18BrN3O5

Molecular Weight

424.2 g/mol

InChI

InChI=1S/C17H18BrN3O5/c18-6-8-26-9-7-19-11-3-1-2-10-14(11)17(25)21(16(10)24)12-4-5-13(22)20-15(12)23/h1-3,12,19H,4-9H2,(H,20,22,23)

InChI Key

YJPUVPVZWSVSKI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCBr

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.